molecular formula C8H10 B1612642 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene CAS No. 84272-90-2

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

Cat. No.: B1612642
CAS No.: 84272-90-2
M. Wt: 113.21 g/mol
InChI Key: YNQLUTRBYVCPMQ-GGTYFICESA-N
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Description

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is a deuterated derivative of ethylbenzene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly interesting for its applications in various scientific fields, including spectroscopy and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene typically involves the deuteration of ethylbenzene. This can be achieved through several methods:

    Catalytic Exchange: Using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon, to replace hydrogen atoms with deuterium.

    Chemical Deuteration: Employing deuterated reagents like deuterated sulfuric acid or deuterated acetic acid to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods

Industrial production of deuterated compounds often relies on large-scale catalytic exchange processes due to their efficiency and cost-effectiveness. The use of high-pressure deuterium gas and robust catalysts ensures a high degree of deuteration.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation, where an electrophile replaces a hydrogen atom on the benzene ring.

    Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at 50-60°C.

    Sulfonation: Fuming sulfuric acid at room temperature.

    Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated benzene derivatives.

Scientific Research Applications

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene has several applications in scientific research:

    Spectroscopy: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.

    Drug Development: Deuterated compounds often exhibit altered metabolic pathways, making them useful in pharmacokinetic studies.

    Isotopic Labeling: Employed in tracer studies to track the movement of molecules in biological systems.

    Material Science: Used in the study of reaction mechanisms and the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is primarily related to its deuterium content. Deuterium atoms have a greater mass than hydrogen atoms, which can lead to changes in bond strength and reaction kinetics. This can affect the compound’s interaction with enzymes and other molecular targets, potentially altering its biological activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethylbenzene: The non-deuterated parent compound.

    Deuterated Benzene: Benzene with all hydrogen atoms replaced by deuterium.

    Deuterated Toluene: Toluene with deuterium atoms replacing hydrogen atoms.

Uniqueness

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is unique due to its specific pattern of deuteration, which can provide distinct advantages in spectroscopic studies and drug development. The presence of deuterium can lead to reduced metabolic degradation and altered pharmacokinetics, making it a valuable tool in various scientific applications.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLUTRBYVCPMQ-GGTYFICESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584350
Record name 1-(1,1-~2~H_2_)Ethyl(~2~H_5_)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84272-90-2
Record name 1-(1,1-~2~H_2_)Ethyl(~2~H_5_)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84272-90-2
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Synthesis routes and methods I

Procedure details

At very high hexane conversions (99%), benzene was formed in over 94% yield. Similarly, n-heptane yielded 96% toluene. Similarly, n-heptane yielded 96% toluene. Consistent with the non-acidic nature of this platinum catalyst, n-octane yielded predominantly ethylbenzene and ortho-xylene, 2-methylheptane produced mostly meta-xylene, and 3-methylheptane formed mainly ethylbenzene, para-, and ortho-xylene.
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Synthesis routes and methods II

Procedure details

Pilot-scale treatments also support the laboratory incubations. The addition of calcium nitrate to the sediments of the Dofasco Boatslip in 1992 resulted in the biodegradation of several organic compounds (mean of three samples, reductions as follows; toluene 80%, ethylbenzene 86%, m/p-xylene 76%, 3/4-ethyltoluene 89%, and dichloromethane 65%) (FIG. 29). These relatively rapid biodegradation rates are similar to those reported in laboratory studies where nitrate was added to enhance biodegradation (Hutchins 1991).
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86%
Yield
89%

Synthesis routes and methods III

Procedure details

In a reactor fitted with a stirrer and a reflux condenser were placed aluminum chloride and 250 g of the polyethylbenzene fraction (containing 91% of diethylbenzenes, 7% of triethylbenzenes, and 2% of others) obtained as by-product in the manufacture of ethylbenzene by the alkylation of benzene with ethylene in the presence of 25 g of aluminum chloride, the mixture was heated, and ethylene was supplied to the mixture at a given rate to effect the ethylation.
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Synthesis routes and methods IV

Procedure details

The doped copper aluminum borate catalyst prepared in the preceding paragraph was ground to 18 to 40 mesh and used in the dehydrogenation of ethylbenzene and p-ethyltoluene in the manner described in Example I. The ethylbenzene runs were carried out at a 0.9 liquid hour space velocity, 620° C. temperature, steam:ethylbenzene molar ratio of 20:1, yielding 42% conversion and 72% selectivity to styrene. The p-ethyltoluene conversion to p-methylstyrene was carried out using a 0.2 liquid hour space velocity, 620° C. temperature, 15:1 molar ratio of steam to p-ethyltoluene, a 5:1 toluene to p-ethyltoluene dilution, yielding 68% conversion and 93% selectivity to p-methylstyrene.
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Synthesis routes and methods V

Procedure details

Both about 200 g of a fraction containing 99% of compounds having at least four aromatic rings, the compounds having been obtained by alkylation of toluene, xylene and ethylbenzene with styrene in the presence of a sulfuric acid catalyst, and about 200 g of tetralin were charged in a one-liter autoclave, followed by charging therein hydrogen at an initial pressure of 100 kg/cm2G and reacting the whole mass at 430° C. for 240 minutes. The resultant decomposition product was subjected to distillation to obtain a fraction boiling at 300° to less than 400° C. and a fraction boiling at 400° to 450° C. Both fractions were mixed in a ratio of 3:2 so that the mixture had a viscosity of about 30 cSt. at 40° C. The mixed fraction was subjected to nuclear hydrogenation under an initial hydrogen pressure of 70 kg/cm2G in the presence of a rhodium-active carbon catalyst at 100° to 200° C. for about 11 hours and then filtered under reduced pressure through a glass filter to remove the catalyst, thereby obtaining a traction drive fluid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
Reactant of Route 2
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
Reactant of Route 3
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
Reactant of Route 4
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
Reactant of Route 5
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
Reactant of Route 6
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

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